tert-butyl 3-{[(2-methylphenyl)methyl]amino}propanoate
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Overview
Description
tert-Butyl 3-{[(2-methylphenyl)methyl]amino}propanoate: is an organic compound with a complex structure that includes a tert-butyl ester group, a propanoate backbone, and a 2-methylphenylmethylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-{[(2-methylphenyl)methyl]amino}propanoate typically involves the reaction of tert-butyl 3-bromopropanoate with 2-methylbenzylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-{[(2-methylphenyl)methyl]amino}propanoate can undergo oxidation reactions, particularly at the benzylic position of the 2-methylphenyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, which can target the ester group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols can replace the tert-butyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Triethylamine or sodium hydride in organic solvents like dichloromethane.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters.
Scientific Research Applications
Chemistry: tert-Butyl 3-{[(2-methylphenyl)methyl]amino}propanoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in synthetic chemistry.
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its structural features may mimic certain biological substrates, making it useful in the study of enzyme interactions and metabolic pathways.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its ability to undergo various chemical reactions allows for the modification of its structure to enhance biological activity and reduce toxicity.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl 3-{[(2-methylphenyl)methyl]amino}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include metabolic processes or signal transduction pathways, depending on the specific application.
Comparison with Similar Compounds
tert-Butyl 3-{[(phenyl)methyl]amino}propanoate: Lacks the 2-methyl group on the phenyl ring, which may affect its reactivity and biological activity.
tert-Butyl 3-{[(2-chlorophenyl)methyl]amino}propanoate: Contains a chlorine substituent instead of a methyl group, which can influence its chemical properties and interactions.
Uniqueness: tert-Butyl 3-{[(2-methylphenyl)methyl]amino}propanoate is unique due to the presence of the 2-methyl group on the phenyl ring, which can enhance its steric and electronic properties. This structural feature may lead to distinct reactivity patterns and biological activities compared to similar compounds.
Properties
CAS No. |
1919590-56-9 |
---|---|
Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.3 |
Purity |
95 |
Origin of Product |
United States |
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